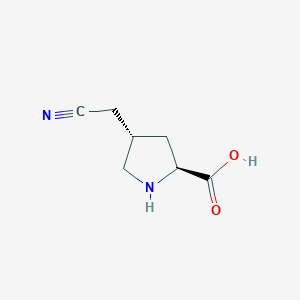

L-Proline, 4-(cyanomethyl)-, trans-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L-Proline, 4-(cyanomethyl)-, trans-, also known as L-Proline, 4-(cyanomethyl)-, trans-, is a useful research compound. Its molecular formula is C7H10N2O2 and its molecular weight is 154.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality L-Proline, 4-(cyanomethyl)-, trans- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about L-Proline, 4-(cyanomethyl)-, trans- including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Chemical Synthesis

1.1 Synthesis of Bioactive Compounds

L-Proline, 4-(cyanomethyl)-, trans- plays a crucial role as an intermediate in the synthesis of various bioactive compounds. Its ability to participate in diverse chemical reactions allows for the creation of complex molecular structures essential in drug development. The compound's reactivity can be harnessed to produce derivatives that exhibit biological activity, making it a focal point in medicinal chemistry.

1.2 Peptide Synthesis

The compound is utilized in peptide synthesis, particularly in the formation of cyclic peptides. Its conformational flexibility and ability to stabilize certain peptide structures enhance the efficacy of synthesized peptides as potential therapeutic agents. The incorporation of L-Proline derivatives can significantly affect the biological activity and stability of these peptides.

Pharmaceutical Applications

2.1 Drug Development

L-Proline, 4-(cyanomethyl)-, trans- is explored for its potential in developing new pharmaceuticals. It serves as an essential building block in synthesizing inhibitors for various enzymes, including proteases and kinases. The compound's structural features enable it to mimic natural substrates, facilitating the design of selective inhibitors that can modulate biological pathways effectively.

2.2 Therapeutic Agents

Research indicates that derivatives of L-Proline, including those with cyanomethyl substitutions, demonstrate promising activity against specific diseases. For instance, compounds derived from L-Proline have shown potential as anti-cancer agents and anti-inflammatory drugs through their ability to inhibit target proteins involved in disease progression.

Case Studies

3.1 Example: Synthesis of Dipeptidyl Peptidase IV (DPP-IV) Inhibitors

A notable application of L-Proline derivatives is in the synthesis of DPP-IV inhibitors, which are crucial in managing type 2 diabetes mellitus. Research has demonstrated that incorporating L-Proline into the inhibitor structure enhances binding affinity and selectivity for DPP-IV, leading to improved therapeutic outcomes .

Propriétés

Numéro CAS |

119595-95-8 |

|---|---|

Formule moléculaire |

C7H10N2O2 |

Poids moléculaire |

154.17 g/mol |

Nom IUPAC |

(2S,4S)-4-(cyanomethyl)pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C7H10N2O2/c8-2-1-5-3-6(7(10)11)9-4-5/h5-6,9H,1,3-4H2,(H,10,11)/t5-,6+/m1/s1 |

Clé InChI |

YFPQAWJWVOEVHN-RITPCOANSA-N |

SMILES |

C1C(CNC1C(=O)O)CC#N |

SMILES isomérique |

C1[C@H](C[NH2+][C@@H]1C(=O)[O-])CC#N |

SMILES canonique |

C1C(C[NH2+]C1C(=O)[O-])CC#N |

Synonymes |

L-Proline, 4-(cyanomethyl)-, trans- (9CI) |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.